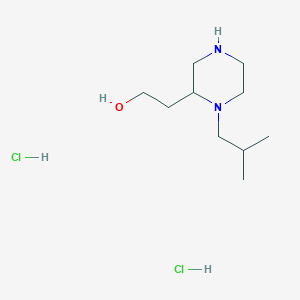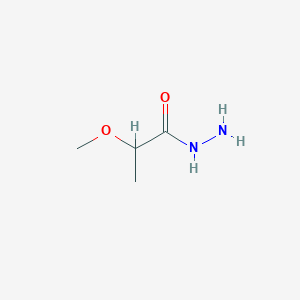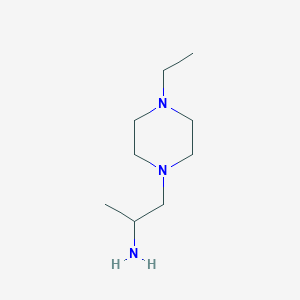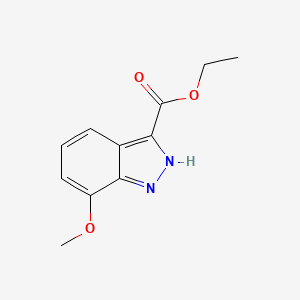![molecular formula C14H11F2N B1367859 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine](/img/structure/B1367859.png)
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine is an organic compound with the molecular formula C13H9F2N It is a derivative of benzylamine, where both the benzylidene and benzylamine groups are substituted with fluorine atoms at the para positions
准备方法
Synthetic Routes and Reaction Conditions
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and 4-fluoroaniline. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-(4-fluorobenzyl)-4-fluoroaniline.
Substitution: The fluorine atoms on the benzene rings can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzylidene or benzylamine derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems and molecular interactions.
Medicine: Research into its potential pharmacological properties, such as anti-tumor or anti-inflammatory effects, is ongoing.
作用机制
The mechanism by which 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, potentially affecting its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the exact mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
N-(4-Fluorobenzylidene)-4-nitroaniline: This compound has a nitro group instead of a second fluorine atom, which can significantly alter its chemical and biological properties.
N-(4-Methoxybenzylidene)-4-methoxyaniline: The methoxy groups provide different electronic and steric effects compared to fluorine, leading to variations in reactivity and applications.
N-Benzylidenebenzylamine: Lacks fluorine atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine’s uniqueness lies in its dual fluorine substitution, which imparts distinct electronic properties and reactivity patterns. This makes it a valuable compound for studying the effects of fluorine in various chemical and biological contexts.
属性
分子式 |
C14H11F2N |
|---|---|
分子量 |
231.24 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine |
InChI |
InChI=1S/C14H11F2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-9H,10H2 |
InChI 键 |
YNNYYCRUUQDOME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN=CC2=CC=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1367778.png)

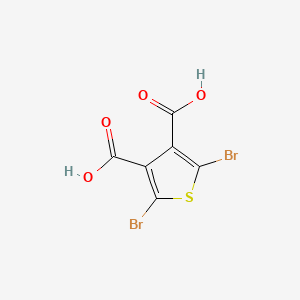
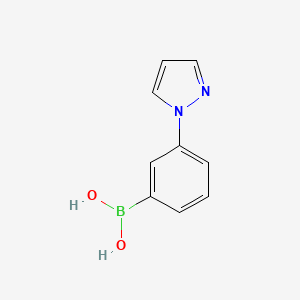
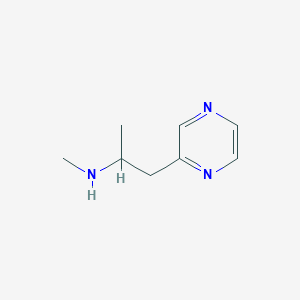
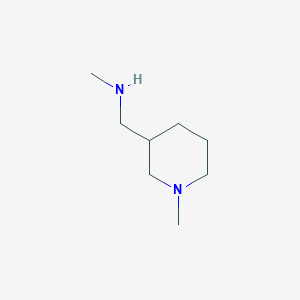
![1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1367800.png)
